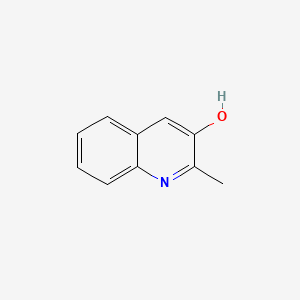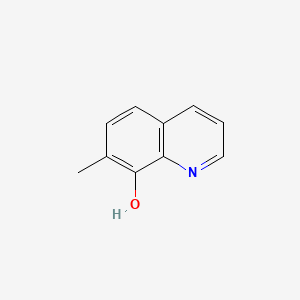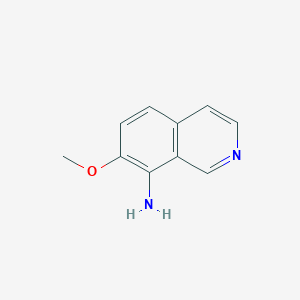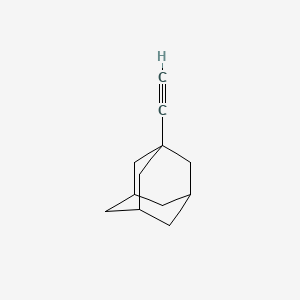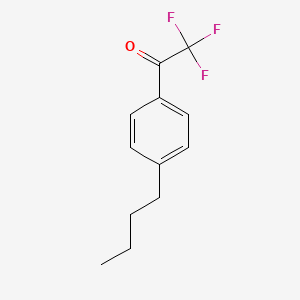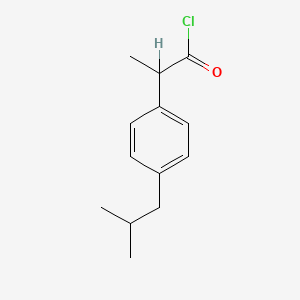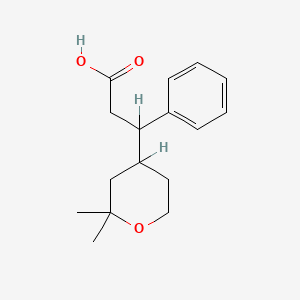
3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid” is a chemical compound with the CAS Number: 337311-00-9. Its molecular weight is 247.38 . The IUPAC name for this compound is 3- (2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-1-propanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25NO/c1-16(2)12-14(9-11-18-16)15(8-10-17)13-6-4-3-5-7-13/h3-7,14-15H,8-12,17H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is stored at ambient temperature and is sensitive to air . Unfortunately, specific physical and chemical properties like density, boiling point, vapor pressure, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Cinnamic acid derivatives, sharing structural motifs with 3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid, have been recognized for their anticancer properties. The chemical functionality inherent in these compounds, including the phenyl acrylic acid structure, allows for a variety of chemical reactions that are pivotal in medicinal research. These derivatives have demonstrated significant antitumor efficacy, renewing interest in their potential as synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Lignin Model Studies
Research on the acidolysis of lignin model compounds, which resemble the structure of the subject compound, highlights the significance of specific functional groups in chemical reactions relevant to material sciences. These studies provide insights into the breakdown and utilization of lignin, a major plant biomass component, potentially guiding the development of sustainable materials and energy sources (Yokoyama, 2015).
Pharmacological Effects of Phenolic Acids
Phenolic acids, including chlorogenic acid (CGA), which shares functional similarities with the compound of interest, exhibit a broad spectrum of pharmacological effects. CGA, for instance, is known for its antioxidant, anti-inflammatory, and neuroprotective roles. Such studies underscore the therapeutic potential of phenolic acid derivatives in managing various health conditions, including metabolic disorders and oxidative stress-related diseases (Naveed et al., 2018).
Heterocyclic Compound Synthesis
The reactivity of certain core structures related to 3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid facilitates the synthesis of a wide range of heterocyclic compounds. This versatility is crucial in drug discovery and the development of novel therapeutic agents, highlighting the compound's relevance in synthetic organic chemistry (Gomaa & Ali, 2020).
Antifungal Research
In the fight against plant pathogens, such as Fusarium oxysporum, small molecule derivatives related to the compound of interest have shown promising antifungal activities. This research not only contributes to agricultural sciences by providing insights into plant disease management but also demonstrates the broader applicability of such compounds in biotechnological applications (Kaddouri et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-16(2)11-13(8-9-19-16)14(10-15(17)18)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEUBLWZXDCPQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CC(=O)O)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349467 |
Source


|
| Record name | 3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethyltetrahydropyran-4-yl)-3-phenyl-propionic acid | |
CAS RN |
331430-39-8 |
Source


|
| Record name | 3-(2,2-dimethyloxan-4-yl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

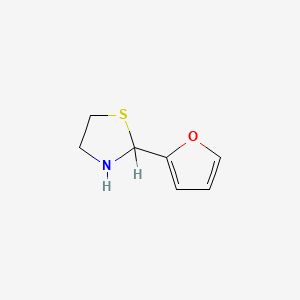

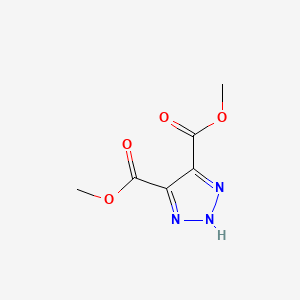
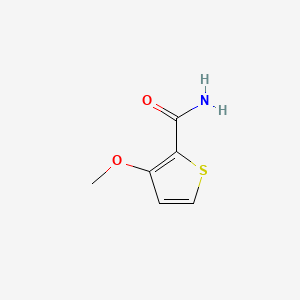
![2-[1-(2-Furyl)ethylidene]malononitrile](/img/structure/B1297088.png)

![[(2-Fluorophenyl)sulfonyl]acetonitrile](/img/structure/B1297091.png)
